Propacetamol

概要

説明

プロパセタモールは、オピオイド系ではない鎮痛薬および解熱薬です。 プロパセタモールは、手術後のケアなど、静脈内投与が好ましい臨床現場で、経口投与が不可能な場合によく使用されます .

製法

合成経路と反応条件

プロパセタモールは、パラセタモールとジエチルグリシンをエステル化することで合成されます。 この反応は、以下のステップが含まれます。

エステル化: パラセタモールは、適切な触媒の存在下でジエチルグリシンと反応して、プロパセタモールを生成します。

精製: 生成物は、再結晶またはクロマトグラフィーなどの手法を用いて精製し、純粋なプロパセタモールを得ます。

工業生産方法

工業的な環境では、プロパセタモールの生産は、大規模なエステル化プロセスによって行われます。 反応条件は、収率と純度を最大化するように最適化されています。 一般的に、反応はエタノールやメタノールなどの溶媒中で、硫酸などの酸性触媒を用いて行われ、エステル化プロセスを促進します .

化学反応解析

反応の種類

プロパセタモールは、以下のものなど、さまざまな化学反応を起こします。

加水分解: 体内では、プロパセタモールは加水分解されてパラセタモールとジエチルグリシンを放出します。

酸化と還元: プロパセタモール自体は、通常は酸化または還元反応には関与しませんが、その活性型であるパラセタモールは、特定の条件下でこれらの反応を起こす可能性があります。

一般的な試薬と条件

加水分解: この反応は、水性環境で起こり、多くの場合、体内の酵素によって触媒されます。

酸化: パラセタモールは、過酸化水素や過マンガン酸カリウムなどの酸化剤によって酸化される可能性があります。

還元: パラセタモールは、水素化ホウ素ナトリウムなどの還元剤を用いて還元することができます。

生成される主な生成物

加水分解: 主な生成物は、パラセタモールとジエチルグリシンです。

酸化: パラセタモールの酸化は、キノンイミン誘導体の生成につながる可能性があります。

還元: パラセタモールの還元は、通常、その酸化型から親化合物に戻る反応です。

科学研究における用途

プロパセタモールは、科学研究で幅広い用途があります。

化学: プロドラッグの活性化と加水分解のメカニズムを研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスや酵素活性への影響について研究されています。

医学: 鎮痛薬および解熱薬としての有効性と安全性を評価するための臨床試験で広く使用されています。

準備方法

Synthetic Routes and Reaction Conditions

Propacetamol is synthesized through the esterification of paracetamol with diethylglycine. The reaction involves the following steps:

Esterification: Paracetamol is reacted with diethylglycine in the presence of a suitable catalyst to form this compound.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Commonly, the reaction is carried out in a solvent such as ethanol or methanol, with an acid catalyst like sulfuric acid to facilitate the esterification process .

化学反応の分析

Types of Reactions

Propacetamol undergoes several types of chemical reactions, including:

Hydrolysis: In the body, this compound is hydrolyzed to release paracetamol and diethylglycine.

Oxidation and Reduction: While this compound itself is not typically involved in oxidation or reduction reactions, its active form, paracetamol, can undergo these reactions under certain conditions.

Common Reagents and Conditions

Hydrolysis: This reaction occurs in aqueous environments, often catalyzed by enzymes in the body.

Oxidation: Paracetamol can be oxidized by agents such as hydrogen peroxide or potassium permanganate.

Reduction: Paracetamol can be reduced using reducing agents like sodium borohydride.

Major Products Formed

Hydrolysis: The major products are paracetamol and diethylglycine.

Oxidation: Oxidation of paracetamol can lead to the formation of quinone imine derivatives.

Reduction: Reduction of paracetamol typically regenerates the parent compound from its oxidized forms.

科学的研究の応用

Analgesic Applications

Postoperative Pain Management

Propacetamol is widely used in postoperative settings due to its effectiveness in managing moderate to severe pain. A randomized double-blind study involving 120 patients who underwent total hip arthroplasty demonstrated that intravenous this compound (2 g) provided significant pain relief compared to placebo and was comparable to intramuscular diclofenac (75 mg) in terms of efficacy and safety. Both active treatments were statistically superior to placebo, with no significant differences in adverse events reported between the groups .

Combination Therapy

In a comparative study involving postoperative patients, this compound combined with fentanyl patient-controlled analgesia was found to be effective for pain relief. The study indicated that this compound could be a suitable alternative to non-steroidal anti-inflammatory drugs (NSAIDs), particularly for patients with contraindications to NSAIDs due to its favorable safety profile .

Antipyretic Efficacy

This compound has also been assessed for its antipyretic effects, particularly in pediatric populations. A double-blind trial showed that a single intravenous dose of this compound (30 mg/kg) significantly reduced fever compared to placebo over a 6-hour observation period. The results indicated a marked decrease in body temperature, with only 10% of patients requiring rescue medication compared to 52.4% in the placebo group .

Safety Profile

Post-Marketing Surveillance

Following concerns regarding safety issues that led to the withdrawal of this compound in Europe, a comprehensive post-marketing surveillance study conducted in South Korea evaluated its safety profile. The study found no significant association between this compound and increased risks of anaphylaxis, thrombosis, or Stevens-Johnson syndrome. These findings provide reassuring evidence regarding the drug's safety when used in clinical practice .

Case-Control Studies

Further analysis through nested case-control studies corroborated these findings, indicating that while there were some reports of adverse events, they were not statistically significant when compared to controls .

Comparative Efficacy

A systematic review comparing this compound with other analgesics such as ketorolac highlighted its effectiveness in postoperative pain management without the gastrointestinal side effects commonly associated with NSAIDs. This compound's ability to cross the blood-brain barrier contributes to its central analgesic effects, making it a versatile option for various patient populations .

作用機序

プロパセタモールは、その活性代謝物であるパラセタモールを介して効果を発揮します。 このメカニズムは、以下を含みます。

プロスタグランジンの合成阻害: パラセタモールは、シクロオキシゲナーゼ(COX)酵素を阻害し、痛みや発熱のメディエーターであるプロスタグランジンの合成を減少させます。

中枢神経系への影響: パラセタモールは、中枢神経系に作用し、セロトニン作動性降下神経経路やL-アルギニン/一酸化窒素経路などの経路に影響を与えます.

類似化合物との比較

プロパセタモールは、プロドラッグとしての性質により、静脈内投与が可能で作用発現が速いため、他の鎮痛薬とは異なります。 類似の化合物には、以下が含まれます。

パラセタモール(アセトアミノフェン): プロパセタモールの活性型で、痛みや発熱の軽減に一般的に使用されます。

フェナセチン: パラセタモールに関連する古い鎮痛薬ですが、安全性上の懸念からあまり使用されなくなりました。

イブプロフェン: 非ステロイド系抗炎症薬(NSAID)で、鎮痛作用と解熱作用が似ていますが、作用機序は異なります。

生物活性

Propacetamol, a prodrug of paracetamol (acetaminophen), is primarily utilized for its analgesic and antipyretic properties. Its biological activity is closely linked to the pharmacokinetics and metabolism of paracetamol, which it converts into upon administration. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical applications, and safety profile.

This compound's mechanism is fundamentally tied to the action of paracetamol. The compound is hydrolyzed into paracetamol in the body, which exerts its effects through several pathways:

- Inhibition of Prostaglandin Synthesis : Paracetamol weakly inhibits cyclooxygenase (COX-1 and COX-2) enzymes, leading to reduced synthesis of prostaglandins, which are mediators of pain and inflammation. However, this inhibition is relatively weak compared to non-steroidal anti-inflammatory drugs (NSAIDs) .

- Central Nervous System Effects : Paracetamol acts centrally by interacting with serotonergic pathways and the descending pain pathways in the central nervous system. Additionally, it may involve modulation of cannabinoid receptors and activation of the TRPV1 receptor through its metabolite N-arachidonoylphenolamine .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its rapid conversion to paracetamol, which influences its therapeutic efficacy:

- Absorption : this compound has a bioavailability comparable to that of intravenous paracetamol. After administration, peak plasma concentrations are reached quickly, with significant concentrations observed in cerebrospinal fluid .

- Distribution : The volume of distribution for this compound is approximately 1.29 L/kg. It demonstrates a three-compartment model in pharmacokinetic studies, indicating distinct distribution phases in the body .

- Clearance : In pediatric populations, clearance rates vary with age. For instance, a study indicated that clearance increases significantly after one year of age .

| Parameter | Value |

|---|---|

| Bioavailability | Similar to intravenous paracetamol |

| Volume of Distribution | 1.29 L/kg |

| Peak Plasma Concentration (Cmax) | 12.72 mcg/ml |

| Time to Peak Concentration (Tmax) | 0.25 h |

Clinical Applications

This compound is primarily used for managing mild to moderate pain and fever reduction. Its clinical applications include:

- Postoperative Pain Management : Studies have shown that this compound can effectively reduce pain after surgical procedures such as tonsillectomy .

- Combination Therapy : this compound has been investigated for use in combination with other analgesics like tramadol, demonstrating enhanced analgesic effects compared to either drug alone .

Safety Profile and Adverse Effects

The safety profile of this compound is generally favorable when used within recommended doses. However, there are important considerations:

- Hepatotoxicity : Overdose or prolonged use can lead to severe liver damage due to the accumulation of toxic metabolites like N-acetyl-p-benzoquinonimine (NAPQI). This risk is particularly pronounced when combined with alcohol or in cases of unintentional overdose .

- Adverse Reactions : While most side effects are mild and transient, there have been reports of anaphylactoid reactions in some patients receiving intravenous formulations .

Case Studies

Several studies have highlighted the efficacy and safety of this compound:

- Pediatric Study : A pharmacokinetic analysis involving 144 children demonstrated that a standard dose of 30 mg/kg resulted in satisfactory analgesia post-surgery with manageable side effects .

- Combination Therapy Study : Research indicated that combining this compound with tramadol provided superior pain relief compared to either agent alone in animal models .

特性

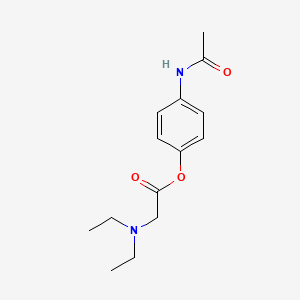

IUPAC Name |

(4-acetamidophenyl) 2-(diethylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-4-16(5-2)10-14(18)19-13-8-6-12(7-9-13)15-11(3)17/h6-9H,4-5,10H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGAJCQTLIRCFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)OC1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057800 | |

| Record name | Propacetamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

434.5ºC at 760 mmHg | |

| Record name | Propacetamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09288 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Soluble | |

| Record name | Propacetamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09288 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

As propacetamol is a prodrug, its mechanism of action is directly linked to the activity of paracetamol. The mechanism of action of paracetamol is described by the inhibition of prostaglandin synthesis. This inhibition is attained by inhibition of COX-1 and COX-2 in an environment where arachidonic acid and peroxides are kept low. It is considered that paracetamol presents a very complex mechanism of action involving effects in the peripheral system, described by direct COX inhibition; the central system, characterized by inhibition of COX, serotonergic descending neuronal pathway, L-arginine/NO pathway and cannabinoid system; and a redox mechanism. In the brain and spinal cord, paracetamol can combine with arachidonic acid to form N-arachidonoylphenolamine. This metabolite is an activator of capsaicin receptor (TRPV1) and cannabinoid CB1. | |

| Record name | Propacetamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09288 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

66532-85-2 | |

| Record name | Propacetamol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66532-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propacetamol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066532852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propacetamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09288 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propacetamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propacetamol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPACETAMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CHW4JMR82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does propacetamol exert its analgesic and antipyretic effects?

A1: this compound itself is inactive. After intravenous administration, it is rapidly hydrolyzed by non-specific esterases in the blood to its active metabolite, acetaminophen []. While the precise mechanism of action of acetaminophen remains incompletely understood, it is thought to inhibit cyclooxygenase (COX) enzymes, primarily COX-2, involved in prostaglandin synthesis. This reduces pain and fever. [, ]

Q2: Is this compound effective in managing postoperative pain?

A2: Yes, numerous studies demonstrate the efficacy of a single dose of intravenous this compound in providing effective analgesia for about four hours in a significant proportion of patients experiencing acute postoperative pain. [, ]

Q3: Does this compound offer advantages over other analgesics like ketoprofen in specific surgical settings?

A3: Studies comparing this compound to ketoprofen after thyroid surgery have shown that while ketoprofen may provide better immediate pain relief, there is no significant difference between the two drugs in terms of pain relief from 8 hours post-surgery onwards. []

Q4: Can this compound be used effectively as part of multimodal analgesia strategies?

A4: Yes, studies have shown that this compound can be effectively combined with opioids, such as morphine, for postoperative pain management. While it doesn't eliminate opioid-related adverse effects, it can significantly reduce the required opioid dosage. [, , ]

Q5: What is the pharmacokinetic profile of this compound?

A5: this compound is rapidly converted to acetaminophen after intravenous administration. The peak plasma concentration of acetaminophen is reached within 15-60 minutes. It has a half-life of approximately 2-3 hours and is primarily metabolized in the liver. [, ]

Q6: Does gestational age influence the pharmacokinetics of this compound in neonates?

A6: Yes, research indicates a correlation between gestational age and the serum half-life of this compound in neonates. Preterm infants exhibit a longer half-life compared to term infants. []

Q7: Are there any specific contraindications or precautions for this compound use?

A7: While this Q&A focuses on the scientific aspects of this compound, clinicians should always refer to the latest prescribing information for contraindications, precautions, and potential drug interactions.

Q8: Are there different formulations of this compound available?

A8: this compound is primarily available as an intravenous formulation for injection or infusion.

Q9: Are there any stability issues associated with this compound?

A9: this compound for injection is known to be unstable in solution and prone to degradation, potentially leading to changes in pH and compatibility issues with other drugs. It should be used immediately after reconstitution. []

Q10: Does this compound interact with other drugs?

A10: While this Q&A focuses on the scientific aspects and avoids clinical recommendations, it's important to note that this compound, like any drug, may interact with other medications.

Q11: How are this compound and its metabolites analyzed?

A11: Analytical techniques like high-performance liquid chromatography (HPLC) are commonly employed to measure this compound and acetaminophen concentrations in biological samples. []

Q12: Are there ongoing research efforts related to this compound?

A12: While this Q&A is based on the provided research papers, ongoing research might be exploring alternative formulations, delivery systems, or investigating its use in specific patient populations.

Q13: Are there any occupational health concerns associated with handling this compound?

A13: Yes, there have been reports of occupational contact dermatitis in healthcare workers handling this compound, suggesting a potential for allergic sensitization. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。